N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

Description

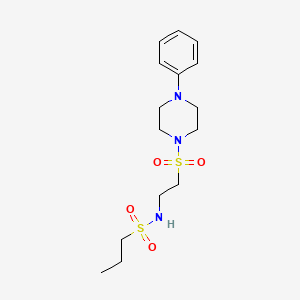

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a central piperazine ring substituted with a phenyl group and two sulfonyl-containing ethyl chains. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors, such as carbonic anhydrases or serotonin receptors .

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4S2/c1-2-13-23(19,20)16-8-14-24(21,22)18-11-9-17(10-12-18)15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOGAMXQUWTBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide, identified by its CAS number 897622-24-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its properties, mechanisms of action, and relevant studies that highlight its biological efficacy.

- Molecular Formula : C15H25N3O4S2

- Molecular Weight : 375.5067 g/mol

- Structure : The compound features a piperazine moiety, which is known for its diverse biological activities, particularly in neuropharmacology and as a scaffold in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine ring is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, the sulfonamide group may contribute to its inhibitory effects on certain enzymes, such as carbonic anhydrases and potentially acetylcholinesterases, which are vital in neurotransmission.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives with the piperazine structure have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines including MCF-7 and NCI-H460 .

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological effects. They have been studied for their ability to modulate serotonin receptors, which can influence mood and anxiety disorders. The specific compound may exhibit similar properties due to the presence of the phenylpiperazine structure.

Case Studies and Research Findings

- Study on Antitumor Activity :

- Enzyme Inhibition Studies :

- Synthesis and Characterization :

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide derivatives with piperazine or piperidine scaffolds. Below is a comparative analysis with structurally related compounds:

Physicochemical and Pharmacokinetic Properties

- Solubility : The dual sulfonamide groups in the target compound enhance water solubility compared to methylsulfonyl or aryl-sulfonamide analogues (e.g., EP patent compound) .

- Metabolic Stability : Piperazine cores generally exhibit better metabolic stability than piperidine nitroxides (e.g., ChemComm compound), which may undergo redox cycling .

- Stereochemical Impact : Unlike the ChemComm compound (15:1 diastereoisomer ratio), the target compound lacks chiral centers, simplifying synthesis and purification .

Research Findings and Limitations

- Synthesis Challenges : The target compound’s synthesis requires precise sulfonylation of the piperazine core, contrasting with the EP patent compound’s crystallographic optimization and the ChemComm compound’s radical-based synthesis .

- Biological Data Gaps : While structural analogs (e.g., EP patent compound) have documented crystallographic or catalytic data, the target compound lacks published in vitro or in vivo studies, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.